1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method includes the reaction of 5-methyl-2-(trifluoromethyl)benzaldehyde with an appropriate reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one
- 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
- 1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Comparison: 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1822657-03-3 |
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Molecular Formula |
C10H9F3O |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-[5-methyl-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-9(10(11,12)13)8(5-6)7(2)14/h3-5H,1-2H3 |
InChI Key |
SBTYDCGXHHPSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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